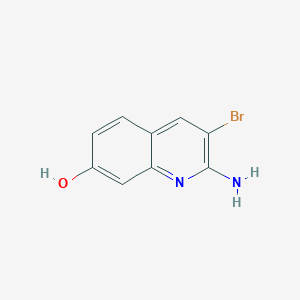

2-Amino-3-bromoquinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2-amino-3-bromoquinolin-7-ol |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |

InChI Key |

AVHZKSFWVOVKRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)N)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Amino 3 Bromoquinolin 7 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system of 2-Amino-3-bromoquinolin-7-ol is susceptible to both electrophilic and nucleophilic substitution reactions. The amino group at position 2 is a strong activating group, enhancing the nucleophilicity of the heterocyclic ring and directing incoming electrophiles. evitachem.com Conversely, the electron-withdrawing nature of the bromo substituent and the quinoline nitrogen can facilitate nucleophilic attack on the ring, particularly at positions activated by these groups. pressbooks.pub

Electrophilic Substitution: The presence of the amino group (-NH2) at the C2 position significantly increases the electron density of the quinoline ring, making it more susceptible to electrophilic attack. evitachem.comtaylorandfrancis.com This activating effect is most pronounced at the ortho and para positions relative to the amino group. However, the specific sites of substitution will also be influenced by the electronic effects of the bromo and hydroxyl groups.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on an activated ring. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (in this case, the bromide). pressbooks.publibretexts.org The presence of electron-withdrawing groups on the aromatic ring can accelerate this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the case of this compound, the electronegativity of the nitrogen atom in the quinoline ring and the bromo substituent can contribute to activating the ring for SNAr reactions. iscnagpur.ac.in

Reactions Involving the Bromo Substituent

The bromine atom at the 3-position is a key functional handle for further molecular elaboration through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent on the quinoline ring makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgscirp.org This methodology could be applied to this compound to introduce alkynyl groups at the 3-position, leading to the synthesis of 2-amino-3-alkynylquinolin-7-ols. scirp.org The general conditions for Sonogashira coupling often involve a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2, a copper(I) salt like CuI, and a base such as an amine (e.g., triethylamine) in a solvent like DMF or toluene (B28343). scirp.orgnih.gov

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of vinyl groups at the C3 position of the quinoline core.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov This provides a direct route to N-substituted derivatives at the 3-position. The success of this reaction can be sensitive to the choice of palladium precatalyst, ligand, and base. nih.gov

Suzuki Coupling: This cross-coupling reaction utilizes an organoboron reagent (such as a boronic acid or ester) to introduce a new carbon-carbon bond. This would enable the arylation or alkylation of the C3 position.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, providing another versatile method for C-C bond formation.

A representative table of potential palladium-catalyzed cross-coupling reactions is provided below:

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-2-aminoquinolin-7-ol |

| Heck | Alkene | Pd catalyst, Base | 3-Vinyl-2-aminoquinolin-7-ol |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 3-Amino-substituted quinolin-7-ol |

| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | 3-Aryl/Alkyl-2-aminoquinolin-7-ol |

| Stille | Organotin Reagent | Pd catalyst | 3-Aryl/Alkyl-2-aminoquinolin-7-ol |

Reactivity of the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of this compound are nucleophilic and can readily undergo various derivatization reactions.

Derivatization via Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the C2 position is a versatile site for functionalization.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. Enzymatic methods using aminoacylases also offer a green alternative for the synthesis of N-acyl-amino acids. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or through reductive amination. rsc.orglu.se Direct alkylation can sometimes lead to over-alkylation, so reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction of the resulting imine, can offer better control. rsc.org

A table summarizing derivatization of the amino group is presented below:

| Reaction | Reagent | Conditions | Product |

| Acylation | Acyl chloride/anhydride | Base (e.g., pyridine (B92270), triethylamine) | N-Acyl-2-amino-3-bromoquinolin-7-ol |

| Alkylation | Alkyl halide | Base | N-Alkyl-2-amino-3-bromoquinolin-7-ol |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | - | N-Alkyl-2-amino-3-bromoquinolin-7-ol |

Transformations Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C7 position behaves as a typical phenolic hydroxyl group and can be transformed into esters and ethers.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). orgsyn.org The dicyclohexylcarbodiimide (B1669883) (DCC)/4-dimethylaminopyridine (DMAP) method is a common and mild procedure for esterification using carboxylic acids. orgsyn.org

Etherification: Etherification can be accomplished via the Williamson ether synthesis, where the phenoxide, generated by treating the hydroxyl group with a base, reacts with an alkyl halide in an SN2 reaction. beilstein-journals.org

A table illustrating transformations of the hydroxyl group is shown below:

| Reaction | Reagent | Conditions | Product |

| Esterification | Carboxylic acid, DCC, DMAP | - | 7-Acyloxy-2-amino-3-bromoquinoline |

| Etherification | Alkyl halide, Base (e.g., K2CO3, NaH) | - | 7-Alkoxy-2-amino-3-bromoquinoline |

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of amino, bromo, and hydroxyl functional groups on the quinoline framework of this compound presents a rich platform for orchestrating a variety of intramolecular cyclization and rearrangement reactions. These transformations are pivotal for the construction of complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The reactivity of this compound is largely dictated by the interplay between the nucleophilic character of the 2-amino and 7-hydroxyl groups and the presence of the bromine atom at the 3-position, which can participate in transition-metal-catalyzed cross-coupling reactions or act as a leaving group.

While specific studies on the intramolecular reactions of this compound are not extensively documented, its reactivity can be inferred from analogous transformations reported for similarly substituted quinoline and aromatic systems. The key potential intramolecular processes include metal-catalyzed C-N and C-O bond formations to construct additional rings.

One of the most powerful methods for forming fused ring systems is the intramolecular Heck reaction, a palladium-catalyzed process that creates a new carbon-carbon bond. While this typically involves an aryl halide and an alkene, related intramolecular arylations can forge C-N or C-O bonds. For instance, the palladium-catalyzed intramolecular amination of 2-amino-3-bromopyridines with aryl iodides has been shown to produce α-carbolines (pyrido[2,3-b]indoles) nih.gov. This provides a strong precedent for a potential intramolecular cyclization of a suitably modified this compound derivative. If an aryl group were attached to the 2-amino function, an intramolecular N-arylation could lead to the formation of a five-membered ring, yielding an indolo[2,3-b]quinoline derivative. The general conditions for such transformations often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, intramolecular O-arylation can be envisioned, involving the 7-hydroxyl group. Copper-catalyzed intramolecular O-arylation of o-halobenzanilides is a well-established method for the synthesis of benzoxazoles scispace.com. By analogy, if the 2-amino group of this compound were acylated with a group bearing an ortho-haloaryl moiety, a subsequent intramolecular O-arylation could potentially occur between the 7-hydroxyl and the haloaryl group, leading to a fused ether linkage. More directly, intramolecular cyclization could occur between the 7-hydroxyl group and the 3-bromo position if a suitable tether were in place, or under conditions that promote such cyclizations.

The following table summarizes representative conditions for analogous intramolecular cyclization reactions that suggest potential pathways for this compound.

| Reaction Type | Analogous Substrate | Catalyst/Reagents | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| Intramolecular N-Arylation (Heck-type) | 3-(2-bromophenylamino)quinolines | Pd(OAc)2, P(t-Bu)3, Cs2CO3 | Toluene | 110 °C | Indolo[2,3-c]quinolines | researchgate.net |

| Intramolecular Amination | 2-Amino-3-bromopyridine derivatives | Pd2(dba)3, Xantphos, Cs2CO3 | Dioxane | 100 °C | α-Carbolines | nih.gov |

| Intramolecular O-Arylation | o-Halobenzanilides | CuI, 1,10-phenanthroline, Cs2CO3 | DMF | 110 °C | Benzoxazoles | scispace.com |

Rearrangement processes, distinct from cyclizations, could also be anticipated for derivatives of this compound under specific conditions. For example, photochemical rearrangements have been observed in 3-amino-2-halo-2-alkenimines, which cyclize to form quinolines unirioja.es. While this is part of a synthetic route to quinolines rather than a rearrangement of a pre-formed quinoline, it underscores the potential for complex transformations involving amino and halo functionalities. Additionally, rearrangements of 3-amino-quinoline-2,4-diones have been reported to yield spiro-imidazolidine-diones, indicating that the quinoline ring system can undergo significant skeletal changes researchgate.net. These examples suggest that under energetic conditions (e.g., photochemical) or with specific reagents that induce ring-opening and closing, derivatives of this compound could potentially undergo unforeseen rearrangements to thermodynamically more stable isomers or novel heterocyclic scaffolds.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Amino-3-bromoquinolin-7-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups.

The chemical shifts of the aromatic protons on the quinoline (B57606) ring are influenced by the electronic effects of the substituents. The amino and hydroxyl groups are electron-donating, typically shifting the signals of ortho and para protons to a higher field (lower ppm), while the bromine atom has a more complex influence. Based on data from various substituted quinolines, the anticipated ¹H NMR spectral data for this compound in a solvent like DMSO-d₆ are summarized below. nih.govrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on structurally similar quinoline derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.3 | Singlet (s) | - |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~8.5 - 9.0 |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) | ~8.5 - 9.0, ~2.0 - 2.5 |

| H-8 | 7.2 - 7.4 | Doublet (d) | ~2.0 - 2.5 |

| -NH₂ | 5.0 - 6.0 | Broad singlet (br s) | - |

| -OH | 9.0 - 10.0 | Broad singlet (br s) | - |

The protons of the -NH₂ and -OH groups typically appear as broad singlets, and their chemical shifts can vary significantly with changes in solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected for the carbon atoms of the quinoline core. The chemical shifts are highly dependent on the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on structurally similar quinoline derivatives. nih.govrsc.orgresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 138 - 142 |

| C-4a | 148 - 152 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 150 - 155 |

| C-8 | 105 - 110 |

| C-8a | 145 - 150 |

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable. oaji.netresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between H-5, H-6, and H-8, confirming their connectivity on the benzenoid ring. oaji.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the chemical shifts of protonated carbons. youtube.commagritek.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption range. researchgate.netastrochem.orgresearchgate.net The expected IR absorption bands for this compound are detailed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C / C=N | Ring Stretch | 1450 - 1650 | Medium to Strong |

| Primary Amine N-H | Scissoring (Bend) | 1590 - 1650 | Medium |

| Phenol C-O | Stretch | 1200 - 1260 | Strong |

| Aromatic Amine C-N | Stretch | 1250 - 1350 | Strong |

| Aromatic C-H | Out-of-plane Bend | 650 - 880 | Strong |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

The presence of these characteristic bands in the IR spectrum provides strong evidence for the assigned functional groups within the molecule's structure. nih.govmdpi.com

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra often exhibit strong signals for the aromatic ring stretching and breathing modes. researchgate.netacs.orgport.ac.uk The analysis of Raman spectra can help characterize the quinoline scaffold unambiguously. For instance, studies on similar structures like quinolin-8-ol have identified characteristic marker bands, such as a band around 1580 cm⁻¹. researchgate.net The C-Br bond is also expected to produce a distinct signal in the low-frequency region of the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₇BrN₂O), the exact molecular weight is approximately 253.97 g/mol for the ⁷⁹Br isotope and 255.97 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum would be the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2), which is the characteristic isotopic signature of a molecule containing one bromine atom. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. The stable aromatic quinoline ring would influence the fragmentation pathways. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Possible Identity | Fragmentation Pathway |

| 254 / 256 | [M]⁺ | Molecular Ion |

| 175 | [M - Br]⁺ | Loss of a bromine radical |

| 226 / 228 | [M - CO]⁺ | Loss of carbon monoxide from the phenol group |

| 148 | [M - Br - HCN]⁺ | Loss of Br followed by loss of hydrogen cyanide |

| 119 | [C₈H₅N]⁺ | Further fragmentation of the quinoline ring |

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the various functional groups. nih.govnih.gov For example, the initial loss of a bromine radical is a common fragmentation pathway for halogenated aromatic compounds. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the calculation of a unique molecular formula. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₇BrN₂O. This calculated value serves as a crucial reference for confirming the identity of the synthesized compound in experimental settings.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₉H₇⁷⁹BrN₂O | [M+H]⁺ | 238.9818 |

| C₉H₇⁸¹BrN₂O | [M+H]⁺ | 240.9797 |

This data is theoretical and calculated based on the known isotopic masses.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways. These could include the neutral loss of ammonia (B1221849) (NH₃) from the amino group, the loss of carbon monoxide (CO) from the hydroxylated quinoline ring, and the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•) or hydrogen bromide (HBr). The analysis of these fragmentation patterns provides valuable information for confirming the connectivity of atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest literature review, a crystal structure for this compound has not been reported. The determination of its crystal structure would provide invaluable insights into its solid-state conformation and the nature of its intermolecular interactions, which are crucial for understanding its physical properties. For related quinoline derivatives, X-ray crystallography has been successfully employed to elucidate their molecular geometries. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For aromatic compounds like this compound, the absorption of UV-Vis light typically corresponds to π → π* transitions within the quinoline ring system. The presence of the amino and hydroxyl substituents, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core.

While a specific UV-Vis spectrum for this compound is not available, studies on similar aminoquinoline derivatives have shown characteristic absorption bands in the UV-Vis region. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π* | 250 - 400 | Substituted Quinoline Ring |

This data is a prediction based on the general behavior of amino-substituted quinoline compounds. researchgate.net

Advanced Chromatographic Techniques in Purity Assessment and Separation

Advanced chromatographic techniques are essential for the separation and purity assessment of synthesized chemical compounds. For a polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

A reversed-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, would be appropriate for its analysis. Detection could be achieved using a UV detector set at one of the compound's absorption maxima. This method would allow for the quantification of the compound's purity by measuring the relative area of its peak compared to any impurity peaks.

Computational and Theoretical Chemistry Studies on 2 Amino 3 Bromoquinolin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. google.com It is a quantum mechanical modeling method that uses electron density to determine the properties of a molecule, providing a balance between accuracy and computational cost. For a molecule such as 2-Amino-3-bromoquinolin-7-ol, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles, yielding a detailed picture of the molecule's ground-state structure.

While specific DFT studies on this compound are not prominently available in the reviewed scientific literature, the methodology has been extensively applied to similar quinoline (B57606) derivatives. For instance, studies on related compounds like 2-aryl-3-bromoquinolin-4(1H)-ones have utilized DFT methods, such as B3LYP, to determine their stable structures in both gas and solution phases. Such calculations are crucial for understanding the fundamental electronic properties that govern the molecule's behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed in various orbitals. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small gap suggests that the molecule can be easily excited and is generally more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals. This would identify the most probable sites for electrophilic and nucleophilic attack. The amino (-NH2) and hydroxyl (-OH) groups, being electron-donating, would likely contribute significantly to the HOMO, while the electron-withdrawing bromine atom and the quinoline ring's π-system would influence the LUMO. The calculated energies provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 1: Illustrative Frontier Orbital Energies for a Quinoline Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.75 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Note: Data are representative values for a substituted quinoline system and not specific experimental or calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

An MEP map for this compound would likely show negative potential (red) concentrated around the nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, and the nitrogen atom within the quinoline ring due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue). This visualization is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reagents, by highlighting regions of electrostatic attraction and repulsion.

Quantum Chemical Calculations in Understanding Reactivity and Tautomerism

Quantum chemical calculations offer profound insights into the dynamic behavior of molecules, including their reactivity and the potential for existing in different structural forms, or tautomers.

Many heterocyclic molecules, including quinoline derivatives with hydroxyl groups, can exist in different tautomeric forms. For this compound, a key equilibrium to consider would be between the quinolinol (enol) form and its corresponding quinolone (keto) tautomer. The position of this equilibrium is critical as the different tautomers can have vastly different chemical and biological properties.

Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their total energies. Studies on analogous systems like 2-aryl-3-bromoquinolin-4(1H)-ones have shown that the keto (NH-4-oxo) form is significantly more stable in both the solid state and in solution. However, the enol (hydroxyquinoline) form can be favored in the gas phase. For this compound, similar calculations would determine which form—the 7-hydroxyquinolin (quinolinol) or the 7(1H)-quinolone (quinolone)—predominates under different conditions. The relative energies would indicate the position of the tautomeric equilibrium.

Table 2: Representative Calculated Relative Energies for Tautomers of a Substituted Quinolone/Quinolinol System

| Tautomer Form | Computational Method | Relative Energy (kJ/mol) | Favored State |

|---|---|---|---|

| Quinolone (Keto) | PCM-B3LYP (Solution) | 0.0 | Solution/Solid |

| Quinolinol (Enol) | PCM-B3LYP (Solution) | +35.0 | - |

| Quinolone (Keto) | B3LYP (Gas Phase) | +10.0 | - |

| Quinolinol (Enol) | B3LYP (Gas Phase) | 0.0 | Gas Phase |

Note: This table is based on findings for 2-aryl-3-bromoquinolin-4(1H)-ones and serves as an illustration. The values are not specific to this compound.

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, this type of analysis could predict the outcomes of various chemical transformations, such as substitution reactions at the bromine position or reactions involving the amino or hydroxyl groups. By calculating the activation barriers for different possible pathways, one could determine the most likely reaction mechanism and predict the resulting products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

An MD simulation of this compound would reveal how the molecule behaves in a specific environment, such as in water or bound to a protein. It would show the rotation around single bonds, particularly involving the amino and hydroxyl side groups, to identify the most populated conformations. Furthermore, simulations can characterize non-covalent interactions, such as hydrogen bonds between the molecule's amino and hydroxyl groups and surrounding solvent molecules or amino acid residues in a protein's active site. This information is vital for understanding how the molecule is recognized and binds to biological targets.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Lack of Specific Data for this compound Prevents In-Depth Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry studies specifically focused on the compound this compound. While research into the broader family of quinoline derivatives is extensive, detailed in silico modeling and molecular docking studies for this particular halogenated aminoquinolinol are not presently available in the public domain.

Computational methods, particularly molecular docking, are crucial in modern drug discovery and materials science. These techniques simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. By predicting the binding affinity and orientation of the ligand within the target's active site, researchers can gain insights into its potential biological activity, mechanism of action, and structure-activity relationships. This information is invaluable for designing more potent and selective compounds.

The absence of such studies for this compound means that key data points, including predicted binding energies, identification of interacting amino acid residues, and potential protein targets, remain undetermined. Consequently, a detailed analysis under the requested section "" and its subsection "In Silico Modeling for Ligand-Target Interactions (Molecular Docking)" cannot be provided at this time.

Further research and dedicated computational studies are required to elucidate the molecular interaction profile of this compound. Such investigations would be a valuable contribution to the understanding of substituted quinolines and would enable the scientific community to better assess the potential applications of this specific compound.

Mechanistic Investigations of Biological Interactions of 2 Amino 3 Bromoquinolin 7 Ol and Its Analogs

Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline (B57606) Scaffolds

The biological activity of quinoline derivatives is intricately linked to the nature and position of various functional groups on the core scaffold. Structure-Activity Relationship (SAR) studies are instrumental in elucidating these connections, providing a roadmap for the design of more potent and selective analogs.

The introduction of different substituents onto the quinoline ring system can dramatically alter the biological activity profile of the resulting analogs. Halogenation, for instance, is a common strategy to enhance the potency of bioactive molecules. Studies on halogenated quinolines have demonstrated that such modifications can lead to potent antibacterial and biofilm-eradicating activities. unica.it The presence of bromine at positions such as C-5 and C-7 has been shown to enhance the inhibitory activity of quinoline derivatives. nih.gov

The amino group, particularly at the C-2 position, is another critical determinant of biological activity. The introduction of a primary or secondary amino group can significantly influence antibacterial potency and spectrum. nih.gov It is believed that the amino residue can exist in a cationic form, which may help in overcoming bacterial resistance mechanisms. nih.gov Furthermore, modifications at the C-7 position with various amines, such as piperazinyl or pyrrolidinyl groups, have been shown to be beneficial for antibacterial activity. nih.govmdpi.com

The hydroxyl group, particularly at positions C-7 or C-8, is also known to contribute to the biological activity of quinolines. For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their antimicrobial and antioxidant properties. researchgate.net The presence of a hydroxyl group can influence the molecule's ability to chelate metal ions, which can be a crucial aspect of its mechanism of action.

The following table summarizes the influence of various substituents on the antibacterial activity of quinoline analogs, drawing from studies on related structures.

| Analog/Substituent | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 7-bromo-8-hydroxyquinoline | Aeromonas hydrophila | - | researchgate.net |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Gram-negative bacteria | Enhanced activity | researchgate.net |

| Quinoxaline derivative with C-2 phenylethylamine | S. aureus | 32 µg/mL | nih.gov |

| Quinoxaline derivative with C-2 (4-bromo phenylethylamine) | S. aureus | 16 µg/mL | nih.gov |

| C7-substituted quinolones (3'-(aminomethyl)pyrrolidinyl) | Bacterial and human type II topoisomerases | Enhanced binding | nih.gov |

The specific placement of functional groups on the quinoline scaffold is as critical as their chemical nature in determining the mechanistic outcome of the molecule's interaction with biological targets. The interplay between the amino, bromo, and hydroxyl groups in a 2-amino-3-bromo-7-hydroxyquinoline framework dictates its biological efficacy.

The C-2 amino group is believed to enhance the water solubility of quinoline compounds and can contribute to overcoming bacterial resistance. nih.gov Its position is crucial, as substitutions at other positions may not confer the same advantage. For instance, in the broader class of quinolones, an amino substitution at the C-5 position is also known to produce active compounds.

The position of the halogen atom significantly impacts antibacterial activity. While a fluorine atom at C-6 is a well-known enhancer of activity in fluoroquinolones, the presence of a bromine atom at C-3 in the 2-amino-7-hydroxyquinoline scaffold is a distinguishing feature. Bromination at C-5 and C-7 has also been shown to enhance the inhibitory properties of quinolines. nih.gov The positioning of the bromine atom can influence the electronic properties of the quinoline ring and its interaction with target enzymes.

The hydroxyl group at C-7 is another key feature. The basicity and electronic state of the nitrogen atom in the quinoline ring, which can be influenced by substituents like the hydroxyl group at C-7, have been shown to affect biological activity. nih.gov In 8-hydroxyquinolines, the hydroxyl group, in concert with the ring nitrogen, acts as a chelating agent for metal ions, which is a proposed mechanism for their antimicrobial action. While the hydroxyl group in 2-Amino-3-bromoquinolin-7-ol is at the C-7 position, it may still play a role in modulating the molecule's physicochemical properties and target interactions.

Exploration of Anti-Infective Mechanisms

The anti-infective properties of this compound and its analogs are attributed to their ability to interfere with essential cellular processes in pathogenic microorganisms. These mechanisms are diverse and can target bacterial, fungal, and viral pathogens.

A primary mechanism of antibacterial action for many quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.govmdpi.comnih.govnih.govacs.org This enzyme is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. mdpi.com By inhibiting DNA gyrase, these compounds disrupt these vital processes, leading to bacterial cell death. acs.org

The quinolone core structure is known to play a pivotal role in the inhibition of DNA gyrase. nih.gov The binding of quinolones to the enzyme-DNA complex stabilizes it, which in turn leads to breaks in the DNA that are fatal to the bacterium. mdpi.com While direct evidence for this compound is limited, the general mechanism for quinoline-based antibacterials strongly suggests that DNA gyrase is a probable target. Studies on other quinoline hybrids have demonstrated potent inhibitory activity against S. aureus DNA gyrase. nih.gov

The following table presents DNA gyrase inhibitory data for some quinoline derivatives, providing a reference for the potential activity of this compound analogs.

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline Hybrid 8b | S. aureus DNA gyrase ATPase | 1.89 | nih.gov |

| Quinoline Hybrid 9c | S. aureus DNA gyrase ATPase | 2.73 | nih.gov |

| Quinoline Hybrid 9d | S. aureus DNA gyrase ATPase | 2.14 | nih.gov |

| Alkoxy-triazolequinolone 9 | M. tuberculosis DNA gyrase | 27-28 | nih.gov |

| Alkoxy-triazolequinolone 10 | M. tuberculosis DNA gyrase | 27-28 | nih.gov |

The antifungal activity of quinoline derivatives has been attributed to several mechanisms. One of the key targets for many antifungal drugs is lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. morressier.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. While azoles are the classical inhibitors of this enzyme, other heterocyclic compounds are also being investigated.

Research on 8-hydroxyquinolines has revealed that their antifungal mechanism may involve damage to the fungal cell wall and compromise of the cytoplasmic membrane's functional integrity. usm.eduresearchgate.net A study on a bromoquinol derivative demonstrated broad-spectrum antifungal activity, which was linked to the induction of oxidative stress and apoptosis in Aspergillus fumigatus. oup.comnih.gov This activity was potentiated by iron starvation, suggesting an interference with metal ion homeostasis. oup.com

While direct inhibition of lanosterol 14α-demethylase by this compound has not been extensively documented, the exploration of quinoline-type inhibitors of ergosterol biosynthesis is an active area of research. morressier.com The following table shows the antifungal activity of some hydroxyquinoline derivatives against Candida albicans.

| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Clioquinol | Candida albicans | 0.031–2 | researchgate.net |

| 8-hydroxy-5-quinolinesulfonic acid | Candida albicans | 1–512 | researchgate.net |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida albicans | 2–1024 | researchgate.net |

| Bromoquinol | Aspergillus fumigatus | 1 µM | oup.com |

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle. nih.govscholarsportal.info One of the key enzymes in the replication of retroviruses like HIV is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA. Inhibition of HIV-1 RT has been a successful strategy in antiviral therapy, and quinoline-based compounds have been identified as potential inhibitors. nih.govresearchgate.net

Another antiviral mechanism of certain quinoline derivatives involves the disruption of the viral lifecycle at the entry or replication stage. For instance, some substituted quinolines have been shown to inhibit the replication of Zika virus. nih.gov Multi-substituted quinolines have also been investigated as allosteric inhibitors of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome. These inhibitors bind to a site distinct from the active site and induce an aberrant multimerization of the enzyme, thereby blocking viral replication. usm.edumdpi.com Studies have shown that the addition of a bromine atom at the C-6 or C-8 position of the quinoline scaffold can confer better antiviral properties. usm.edumdpi.com

The following table presents data on the antiviral activity of some quinoline derivatives.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Quinolin-2-one analog 4a2 | HIV-1 Reverse Transcriptase | 0.21 µM | nih.gov |

| Quinolin-2-one analog 4d2 | HIV-1 Reverse Transcriptase | 0.15 µM | nih.gov |

| Quinolinonyl derivative 4o | HIV-1 Ribonuclease H | 1.51 µM | unica.it |

| Quinolinonyl derivative 5o | HIV-1 Ribonuclease H | 1.49 µM | unica.it |

| Substituted quinoline I-13e | Influenza A Virus | 0.88-4.92 µM | mdpi.com |

Antimalarial and Antiparasitic Mechanistic Pathways

The quinoline scaffold is a cornerstone in the development of antimalarial agents. Analogs of this compound, particularly 4-aminoquinoline (B48711) derivatives, have been investigated for their mechanisms of action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization. plos.orgnih.gov Inside the parasite's digestive vacuole, the detoxification of heme, a byproduct of hemoglobin digestion, into insoluble hemozoin is a critical survival process. Quinoline analogs are believed to interfere with this process by capping the growing hemozoin crystal, leading to an accumulation of toxic free heme that damages parasite membranes and leads to its death. plos.orgnih.gov

Studies on novel monoquinoline (MAQ) and bisquinoline (BAQ) analogs, which share the core 4-aminoquinoline moiety, have demonstrated significant, dose-dependent inhibition of hemozoin formation. plos.orgnih.gov These compounds have shown activity in the nanomolar range against chloroquine-resistant strains of P. falciparum. plos.orgnih.gov

Another explored mechanistic pathway is the interaction with parasitic enzymes. Molecular docking analyses have been used to evaluate the interaction of aminoquinoline derivatives with the NADH binding site of P. falciparum lactate (B86563) dehydrogenase (PfLDH). plos.orgnih.gov While some analogs show the potential to act as weak inhibitors of PfLDH, the primary antimalarial activity is more strongly associated with the disruption of heme detoxification. plos.orgnih.gov

Mechanistic Insights into Anti-Proliferative and Chemotherapeutic Potential

Cell Cycle Modulation and Apoptosis Induction in Cellular Models

Quinoline derivatives have demonstrated significant potential as anti-proliferative agents by modulating cell cycle progression and inducing apoptosis in various cancer cell lines. nih.govmdpi.com The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. nih.gov

In human breast cancer cells (MCF-7), treatment with certain chromenopyrimidine derivatives, which are structurally related to quinolines, has been shown to cause cell cycle arrest. mdpi.com Flow cytometry analysis revealed that these compounds can halt the cell cycle at different phases, such as the G0/G1 or G2/M checkpoints, preventing cancer cells from dividing and proliferating. mdpi.com Furthermore, studies on 7-chloroquinoline (B30040) derivatives in triple-negative breast cancer cells (MDA-MB-231) showed significant apoptosis induction, with over 80% of cells undergoing cell death after treatment. nih.gov This is often observed as an increase in the sub-G1 cell population in cell cycle analysis, which is a hallmark of apoptosis. mdpi.com

The molecular mechanisms underlying apoptosis induction often involve the modulation of the Bcl-2 family of proteins. mdpi.comresearchgate.net Anti-apoptotic proteins like Bcl-2 are frequently overexpressed in cancer cells, promoting their survival. Quinoline analogs have been found to downregulate the expression of Bcl-2, thereby shifting the cellular balance towards apoptosis. mdpi.com Conversely, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and tumor suppressor proteins such as p53 and p21, which further promotes cell cycle arrest and apoptosis. mdpi.com

Table 1: Effect of Quinoline Analogs on Cell Cycle and Apoptosis This table is interactive. Click on the headers to sort the data.

| Compound Class | Cell Line | Effect | Key Protein Modulation |

|---|---|---|---|

| 7-chloroquinoline derivatives | MDA-MB-231 (Breast) | 80.4% apoptotic cells | Not specified |

| Chromenopyrimidines | MCF-7 (Breast) | Cell cycle arrest (G0/G1, G2/M) | Downregulation of Bcl-2, Mcl-1 |

Inhibition of Key Enzyme Targets (e.g., Topoisomerases, Kinases like c-Met)

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for tumor growth and survival. Quinoline-based molecules have been successfully designed as potent inhibitors of receptor tyrosine kinases, such as c-Met. nih.govnih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, migration, and invasion, and their signaling pathway is often dysregulated in various cancers. nih.gov

Quinoline inhibitors, such as foretinib (B612053) and cabozantinib, bind to the ATP-binding site within the kinase domain of c-Met, preventing its activation and downstream signaling. nih.gov Structural analyses of co-crystal structures reveal that these inhibitors form key interactions, including hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the c-Met active site. nih.govnih.gov The development of 3,5,7-trisubstituted and 4,6,7-substituted quinoline compounds has led to derivatives with high selectivity and potency, showing IC50 values in the nanomolar range for c-Met kinase inhibition. nih.gov

The data below illustrates the inhibitory activity of selected quinoline analogs against c-Met kinase.

Table 2: Inhibitory Activity of Quinoline Analogs against c-Met Kinase This table is interactive. Click on the headers to sort the data.

| Compound | c-Met Kinase IC50 (nM) | Target Cancer Cell Line | Reference |

|---|---|---|---|

| Cabozantinib Analog 27 | 19 | Leukemia, CNS, Breast | nih.gov |

| Cabozantinib | 40 | Various | nih.gov |

| Cabozantinib Analog 28 | 64 | Leukemia, CNS, Breast | nih.gov |

In Vitro Studies on Anti-Inflammatory Processes

Chronic inflammation is closely linked to the development and progression of various diseases, including cancer. nih.gov Compounds that can modulate inflammatory pathways are therefore of significant interest. Analogs of this compound have been evaluated for their anti-inflammatory properties in various in vitro models. nih.govnih.gov

A common assay involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.govmdpi.com Studies on 2-amino-tetrahydrobenzo[b]thiophene derivatives showed a significant, dose-dependent inhibition of NO production. nih.gov For instance, the most active compounds inhibited LPS-induced NO production by over 80%, an activity comparable to reference anti-inflammatory drugs. nih.gov

The mechanism of this anti-inflammatory action often involves the suppression of key inflammatory enzymes and transcription factors. These compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. mdpi.com Furthermore, they can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

Table 3: In Vitro Anti-Inflammatory Activity of Related Heterocyclic Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class | Assay | Endpoint Measured | % Inhibition |

|---|---|---|---|

| 2-amino-THBTs (3a) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 87.07% |

| 2-amino-THBTs (3b) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 80.39% |

Interaction with Biological Macromolecules (e.g., DNA Binding, Protein Modulation)

The biological activity of quinoline derivatives is fundamentally linked to their ability to interact with essential macromolecules like nucleic acids and proteins. nih.govnih.gov These interactions can be non-covalent (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) or covalent, leading to the modulation of the macromolecule's function. nih.gov

Amino acids, the building blocks of proteins, can interact directly with DNA. nih.gov Basic amino acids such as lysine (B10760008) and arginine can form favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the double helix. nih.gov Conversely, acidic amino acids can destabilize it. nih.gov The functional groups present on the this compound scaffold, including the amino group and the quinoline ring system, provide opportunities for various types of interactions with the grooves of DNA or the binding pockets of proteins. nih.govnih.gov These interactions are crucial for the antiproliferative and antimalarial activities observed, as they can disrupt DNA replication, transcription, or the function of key cellular proteins. nih.govnih.gov

Spectroscopic Probes for Molecular Interactions

Spectroscopic techniques are invaluable tools for elucidating the binding mechanisms between small molecules like this compound and biological macromolecules. Methods such as UV-Visible absorption, fluorescence, and circular dichroism (CD) spectroscopy can provide detailed information about binding modes, binding constants, and the conformational changes induced upon interaction.

When a small molecule binds to a protein or DNA, changes in the local environment can alter its photophysical properties. For example, a change in the absorption spectrum (a hyperchromic or hypochromic effect) can indicate an interaction with the DNA double helix. nih.gov Fluorescence spectroscopy is particularly sensitive to binding events. The quenching of the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon the addition of a quinoline derivative can be used to calculate binding affinity and the number of binding sites. Similarly, changes in the fluorescence of the compound itself upon binding can provide insights into the nature of the binding pocket. These spectroscopic studies are essential for understanding the structure-activity relationships that govern the biological effects of these compounds.

Biophysical Characterization of Binding Events

The elucidation of the molecular interactions between a ligand, such as this compound, and its biological target is paramount to understanding its mechanism of action. Biophysical techniques offer a direct means to quantify the thermodynamics and kinetics of these binding events, providing invaluable insights into the affinity, stoichiometry, and forces driving the interaction. Two of the most powerful and widely employed techniques in this context are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). While specific biophysical data for this compound is not extensively available in the public domain, the characterization of its analogs and other quinoline derivatives provides a clear framework for how such investigations are conducted.

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable method for the thermodynamic characterization of biomolecular interactions. frontiersin.org It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. malvernpanalytical.com This technique allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labeling or immobilization. malvernpanalytical.com

In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters. For instance, in the study of novel quinoline-based inhibitors, ITC is instrumental in confirming direct binding to the target protein and in dissecting the thermodynamic drivers of the interaction.

Table 1: Representative Isothermal Titration Calorimetry Data for a Quinoline Analog

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Dissociation Constant (K D ) | 2.5 µM |

| Enthalpy Change (ΔH) | -12.8 kcal/mol |

| Entropy Change (ΔS) | -8.7 cal/mol·K |

This table presents hypothetical data based on typical values obtained for small molecule inhibitors binding to a protein target.

Surface Plasmon Resonance (SPR) is another powerful, label-free technique used to monitor biomolecular interactions in real-time. nih.gov SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. nih.gov This allows for the determination of the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ). nih.gov

In an SPR experiment, the target protein is typically immobilized on the sensor chip, and a solution containing the quinoline compound is flowed over the surface. The binding and dissociation are monitored over time, generating a sensorgram that provides kinetic information about the interaction. This technique is particularly valuable for screening fragment libraries and for detailed kinetic analysis of lead compounds. nih.gov For example, SPR has been effectively used to assess the affinity of synthetic cannabinoids for the CB1 receptor, demonstrating its utility in differentiating the binding of structurally similar analogs. nih.gov

Table 2: Representative Surface Plasmon Resonance Kinetic Data for a Quinoline Analog

| Parameter | Value |

| Association Rate (k a ) | 1.2 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | 3.6 x 10⁻³ s⁻¹ |

| Dissociation Constant (K D ) | 30 µM |

This table presents hypothetical data based on typical values obtained for small molecule-protein interactions.

The data derived from these biophysical techniques are crucial for establishing a comprehensive understanding of the structure-activity relationship (SAR) of this compound and its analogs. By correlating the thermodynamic and kinetic data with structural information, researchers can rationally design more potent and selective inhibitors. For instance, a favorable enthalpic contribution, as measured by ITC, might suggest strong hydrogen bonding or van der Waals interactions, which can be optimized through chemical modifications. Similarly, a slow dissociation rate, determined by SPR, often translates to a longer duration of action in a physiological context. The application of these biophysical methods is therefore an indispensable step in the mechanistic investigation of the biological interactions of novel chemical entities.

Advanced Applications in Chemical Sciences Excluding Clinical Human Applications

Development as Chemical Probes for Biological Systems

The 7-hydroxyquinoline (B1418103) core of 2-Amino-3-bromoquinolin-7-ol is a well-established fluorophore, making this compound a prime candidate for the development of chemical probes. Quinoline (B57606) derivatives are noted for their applications in bioimaging. Specifically, 7-aminoquinolines containing trifluoromethyl groups have been synthesized and shown to exhibit strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts, making them suitable for live-cell imaging. These probes have demonstrated the ability to specifically target the Golgi apparatus in various cell lines.

The fluorescence of 7-hydroxyquinoline and its analogs is often linked to an excited-state proton transfer (ESPT) mechanism. oup.com The introduction of substituents, such as the amino and bromo groups in this compound, can significantly modulate the photophysical properties, including the fluorescence quantum yield. oup.comoup.com By modifying the electronic properties of the quinoline ring, these groups can enhance the sensitivity and specificity of the probe, allowing for the visualization of complex biological processes without the need for more harmful, shorter-wavelength excitation. oup.com

Integration into Materials Science and Supramolecular Chemistry

The unique electronic and structural characteristics of this compound lend themselves to applications in materials science, particularly in the creation of fluorescent materials and functional supramolecular assemblies.

The inherent fluorescence of the 7-hydroxyquinoline scaffold is central to its use as a fluorescent tag and dye. The quantum yield and emission wavelength can be fine-tuned by the substituents on the quinoline ring. For instance, the introduction of methyl groups at the 2 and 4 positions of 7-hydroxyquinoline has been shown to enhance its photosensitivity significantly. oup.comoup.com The amino group at the 2-position and the bromo group at the 3-position of this compound would similarly be expected to influence its spectral properties, potentially leading to dyes with tailored absorption and emission profiles for specific applications in materials science.

Table 1: Spectroscopic Properties of Substituted 7-Hydroxyquinolines

| Compound | Substituents | Max Absorption (nm) | Max Emission (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| 7-Hydroxyquinoline (HQ) | None | ~350 | ~510 | 0.02 |

| 7-Hydroxy-2-methylquinoline (HMQ) | 2-methyl | ~350 | ~510 | 0.11 |

Note: Data is based on analogous compounds to illustrate the effect of substitution on the photophysical properties of the 7-hydroxyquinoline core. Data sourced from studies on 7-hydroxyquinoline analogs. oup.com

The structure of this compound, featuring a nitrogen atom in the heterocyclic ring and an adjacent hydroxyl group, is analogous to the well-studied 8-hydroxyquinoline (B1678124) scaffold, a powerful chelating agent. tandfonline.comdovepress.com This arrangement allows the molecule to act as a bidentate ligand, forming stable complexes with a wide range of metal ions. researchgate.net This chelation capability is fundamental to its application in sensing and catalysis.

The binding of a metal ion can significantly alter the electronic structure of the quinoline, leading to a change in its fluorescence. This "on-off" switching mechanism is the basis for fluorescent chemosensors. mdpi.com For example, a gallium(III) complex with 5,7-dibromo-8-hydroxyquinoline is fluorescent, with emission arising from a ligand-centered singlet state. rsc.org Such complexes can be designed for the highly sensitive and selective detection of specific metal ions in environmental or biological samples.

Furthermore, metal complexes derived from quinoline-based ligands are effective catalysts in a variety of organic reactions. researchgate.netnih.gov For instance, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity is influenced by both the structure of the quinoline ligand and the nature of the metal ion. mdpi.com The specific substitutions on this compound could be leveraged to develop catalysts for reactions such as C-H activation or cross-coupling, with metal complexes of ruthenium, palladium, and iron being particularly common in quinoline synthesis and functionalization. latrobe.edu.au

Role in Agrochemical Development

Quinoline and its derivatives have shown promising applications in agriculture as potential pesticides, herbicides, and fertilizers. nih.gov The biological activity of these compounds makes them candidates for developing new agrochemicals to enhance crop yield and resilience. The core structure can be modified to target specific biological pathways in pests or weeds. While direct studies on this compound in this context are limited, the general antimicrobial and biological activities of substituted quinolines suggest a potential avenue for research and development in this sector. nih.gov

Precursor in Fine Chemical Synthesis

This compound is a highly functionalized molecule that can serve as a versatile precursor in the synthesis of more complex chemical entities. Each of its functional groups offers a handle for distinct chemical transformations:

The amino group at the C2 position can be a nucleophile or can be transformed into other functional groups, for instance via diazotization reactions. It also directs the synthesis of fused heterocyclic systems like pyrimido[4,5-b]quinolines.

The bromo group at the C3 position is an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide variety of carbon-based substituents.

The hydroxyl group at the C7 position can be alkylated or acylated to modify the molecule's solubility and electronic properties.

This multifunctionality allows for the strategic construction of complex molecular architectures, making it a valuable building block for synthesizing novel materials, ligands, and biologically active compounds for further research.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Substituted Quinolinols

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and multiple steps, leading to environmental and economic concerns. nih.gov The future of synthesizing 2-Amino-3-bromoquinolin-7-ol and its analogs hinges on the adoption of greener and more sustainable chemical processes. nih.govresearchgate.net

Key areas of development include:

Transition Metal Catalysis: Advancements in transition metal catalysis, particularly with rhodium, ruthenium, and copper, are enabling more efficient construction of the quinoline core. mdpi.com These methods often proceed under milder conditions and facilitate cascade reactions and C-H bond activation, which increases atom economy. mdpi.comnih.gov For instance, rhodium-catalyzed hydroacylation can be used to build substituted quinolines with high functional group tolerance. acs.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound technology can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov Microwave-assisted methods have been successfully employed for the synthesis of multi-substituted isoquinolines and quinolines, often in conjunction with eco-friendly catalysts. nih.gov

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways where multiple bonds are formed in a single operation without isolating intermediates significantly improves efficiency. researchgate.netresearchgate.net These strategies reduce solvent waste and purification steps, aligning with the principles of green chemistry.

Eco-Friendly Catalysts and Solvents: Research is shifting towards the use of reusable solid acid catalysts, such as Nafion NR50, and benign solvents like water or ethanol (B145695) to replace hazardous acids and volatile organic compounds. mdpi.comnih.gov

| Approach | Traditional Methods | Sustainable/Modern Methods | Key Advantages of Modern Methods |

|---|---|---|---|

| Catalysts | Stoichiometric strong acids (e.g., H₂SO₄) | Transition metals (Rh, Ru, Cu), solid acids (e.g., Nafion), nanocatalysts mdpi.comnih.gov | Higher efficiency, reusability, milder conditions |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, sonication nih.govnih.gov | Reduced reaction times, lower energy consumption |

| Reaction Design | Stepwise synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs), cascade reactions mdpi.comresearchgate.net | Increased efficiency, reduced waste |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions researchgate.net | Improved safety, reduced environmental impact |

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

Quinoline derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netbenthamscience.comresearchgate.net For this compound, the specific combination of functional groups suggests potential for unique biological interactions. Future research must move beyond preliminary screening to pinpoint the precise molecular mechanisms.

Key objectives include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acid sequences that the compound interacts with. For example, some quinoline derivatives act as NLRP3 inflammasome inhibitors, a promising target for inflammatory diseases. nih.gov Others may target bacterial proteins like LptA or Topoisomerase IV. nih.gov

Binding Mode Analysis: Using techniques like X-ray crystallography and molecular docking to understand how the compound binds to its biological target. This knowledge is crucial for structure-activity relationship (SAR) studies, which can guide the design of more potent and selective analogs. nih.gov

Pathway Analysis: Investigating how the interaction of the compound with its target affects cellular signaling pathways. This involves studying downstream effects on gene expression and protein activity to understand the complete biological response. nih.gov

Exploration of New Chemical Reactivity and Catalytic Applications

The structural features of this compound—an electron-rich aromatic system with multiple coordination sites (N, O) and a reactive C-Br bond—make it an attractive candidate for applications beyond medicine.

Future explorations should focus on:

Ligand Development for Catalysis: The quinoline nucleus is a privileged scaffold for creating ligands for transition metal catalysts. The nitrogen and hydroxyl groups of this compound could form stable complexes with metals like copper, which are known to catalyze various organic reactions, such as the oxidation of catechols. mdpi.com

Organometallic Chemistry: The reactive C-Br bond can be a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex, functionalized molecules. This opens avenues for creating novel materials with unique electronic or photophysical properties.

Corrosion Inhibition: Quinoline derivatives have been investigated as corrosion inhibitors for metals. The ability of the molecule to coordinate to a metal surface through its heteroatoms could be harnessed for this application.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. springernature.comnih.gov These computational tools can accelerate the design-make-test-analyze cycle for new quinoline derivatives. springernature.com

Future applications include:

Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives of this compound before they are synthesized. doaj.org This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Employing generative AI models to design entirely new quinoline-based molecules with desired properties. springernature.com These models can explore a vast chemical space to identify novel scaffolds that may not be conceived through traditional medicinal chemistry approaches.

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and help devise the most efficient synthetic routes, including identifying optimal catalysts and reaction conditions. nih.gov

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Rapidly screen virtual libraries of analogs to identify candidates with enhanced potency. |

| Generative Models (e.g., GANs, VAEs) | Design novel molecules with optimized properties. springernature.com | Create new quinolinol structures with improved target specificity or novel functionalities. |

| Reaction Outcome Prediction | Forecast the success and yield of synthetic steps. nih.gov | Optimize and troubleshoot synthetic routes, accelerating the production of derivatives. |

| Structure-Based Virtual Screening | Dock millions of compounds against a biological target. nih.gov | Identify new potential biological targets for the quinolinol scaffold. |

Advancing Spectroscopic and Computational Methodologies for Comprehensive Analysis

A thorough understanding of the structural and electronic properties of this compound is fundamental to all aspects of its development. Integrating advanced spectroscopic techniques with high-level computational methods provides deeper insights than either approach alone. mdpi.com

Future research should leverage:

Advanced NMR Spectroscopy: Techniques like 2D NMR (COSY, HMBC) are essential for unambiguous structure confirmation, especially for complex derivatives. mdpi.com

Density Functional Theory (DFT) Calculations: DFT can be used to calculate and predict a wide range of properties, including spectroscopic data (NMR, FT-IR), molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. mdpi.com This allows for a detailed understanding of the molecule's reactivity and electronic structure.

X-ray Crystallography: Obtaining a crystal structure provides definitive proof of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state, which is invaluable for understanding its physical properties and for validating computational models. mdpi.com

By pursuing these integrated research directions, the scientific community can fully characterize and exploit the potential of this compound, paving the way for its application in diverse fields ranging from targeted therapeutics to advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.